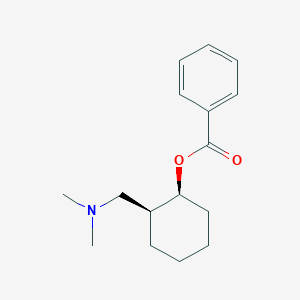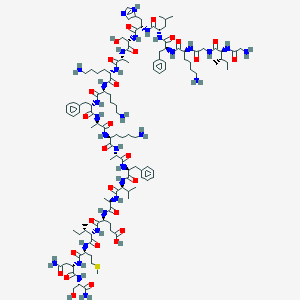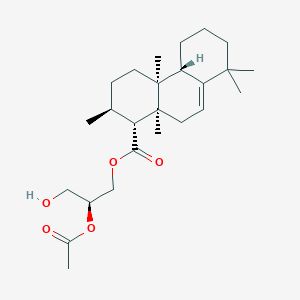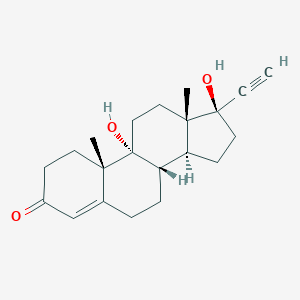
3,6-Dihydroxy-6-methylcholanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dihydroxy-6-methylcholanoic acid, also known as DHMCA, is a natural product that is found in various plants and fungi. It belongs to the class of triterpenoids, which are known for their diverse biological activities. DHMCA has gained attention in recent years due to its potential therapeutic applications in treating various diseases.
Mecanismo De Acción
The exact mechanism of action of 3,6-Dihydroxy-6-methylcholanoic acid is not fully understood. However, it is believed to exert its biological effects through various pathways such as the inhibition of inflammatory mediators, modulation of cell signaling pathways, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3,6-Dihydroxy-6-methylcholanoic acid has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines such as TNF-α and IL-6, which are involved in various inflammatory diseases. 3,6-Dihydroxy-6-methylcholanoic acid has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. Additionally, 3,6-Dihydroxy-6-methylcholanoic acid has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,6-Dihydroxy-6-methylcholanoic acid has several advantages for use in lab experiments. It is a natural product that can be easily synthesized from ursolic acid. 3,6-Dihydroxy-6-methylcholanoic acid is also relatively stable and can be stored for extended periods of time. However, one limitation of using 3,6-Dihydroxy-6-methylcholanoic acid in lab experiments is its low solubility in water, which may limit its bioavailability.
Direcciones Futuras
There are several future directions for research on 3,6-Dihydroxy-6-methylcholanoic acid. One area of interest is its potential use in treating neurodegenerative diseases. 3,6-Dihydroxy-6-methylcholanoic acid has been shown to have neuroprotective effects, and further research is needed to determine its effectiveness in treating diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of novel synthetic methods for 3,6-Dihydroxy-6-methylcholanoic acid, which may improve its bioavailability and therapeutic efficacy. Additionally, further studies are needed to fully understand the mechanism of action of 3,6-Dihydroxy-6-methylcholanoic acid and its potential use in treating various diseases.
Conclusion:
In conclusion, 3,6-Dihydroxy-6-methylcholanoic acid is a natural product with potential therapeutic applications in treating various diseases. Its anti-inflammatory, anti-cancer, anti-viral, and anti-microbial activities make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and to develop more effective synthetic methods. 3,6-Dihydroxy-6-methylcholanoic acid has the potential to be a valuable tool in the fight against various diseases, and its future applications are exciting to explore.
Métodos De Síntesis
3,6-Dihydroxy-6-methylcholanoic acid can be synthesized from ursolic acid, which is a triterpenoid found in plants. The synthesis involves the oxidation of the C-3 and C-6 hydroxyl groups of ursolic acid to form 3,6-Dihydroxy-6-methylcholanoic acid. The reaction is typically carried out using strong oxidizing agents such as chromium trioxide or potassium permanganate.
Aplicaciones Científicas De Investigación
3,6-Dihydroxy-6-methylcholanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, anti-viral, and anti-microbial activities. 3,6-Dihydroxy-6-methylcholanoic acid has also been found to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
123202-27-7 |
|---|---|
Nombre del producto |
3,6-Dihydroxy-6-methylcholanoic acid |
Fórmula molecular |
C8H10N2O2S |
Peso molecular |
406.6 g/mol |
Nombre IUPAC |
(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-6,10,13-trimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C25H42O4/c1-15(5-8-22(27)28)18-6-7-19-17-14-25(4,29)21-13-16(26)9-11-24(21,3)20(17)10-12-23(18,19)2/h15-21,26,29H,5-14H2,1-4H3,(H,27,28)/t15-,16-,17+,18-,19+,20+,21-,23-,24-,25+/m1/s1 |
Clave InChI |
WAUIOEWDALWOPQ-NKJSALJZSA-N |
SMILES isomérico |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@]([C@H]4[C@@]3(CC[C@H](C4)O)C)(C)O)C |
SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)(C)O)C |
SMILES canónico |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)(C)O)C |
Otros números CAS |
123202-28-8 |
Sinónimos |
3,6-dihydroxy-6-methylcholanoic acid 6-Me-HDCA 6-methylhyodeoxycholic acid 6-MHDC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















